4-(6-methoxy-2-methylpyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide
Description
4-(6-Methoxy-2-methylpyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide is a piperazine-carboxamide derivative featuring a pyrimidine ring substituted with methoxy and methyl groups at positions 6 and 2, respectively. The piperazine moiety is linked to a 2-(trifluoromethyl)phenyl group via a carboxamide bridge.
Properties
IUPAC Name |
4-(6-methoxy-2-methylpyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O2/c1-12-22-15(11-16(23-12)28-2)25-7-9-26(10-8-25)17(27)24-14-6-4-3-5-13(14)18(19,20)21/h3-6,11H,7-10H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXVKIAIWFRJUSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(6-methoxy-2-methylpyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the methoxy and methyl groups, and the coupling of the piperazine and carboxamide groups. Specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Pyrimidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Substituents: Methoxy and methyl groups can be introduced via electrophilic substitution reactions.
Coupling Reactions: The piperazine and carboxamide groups are typically introduced through nucleophilic substitution or amide bond formation reactions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
4-(6-methoxy-2-methylpyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce or replace substituents on the aromatic rings.
Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield corresponding carboxylic acid and amine products.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various acids and bases for hydrolysis.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s structure allows it to interact with biological targets, making it a candidate for drug discovery and development.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: Its unique properties make it useful in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-methoxy-2-methylpyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on the Aryl Ring
Compounds with variations in the aryl group attached to the piperazine-carboxamide scaffold demonstrate distinct physicochemical properties. For example:
Key Observations :
- Fluorine and chlorine substituents at different positions (ortho, meta, para) influence melting points and synthetic yields, likely due to steric and electronic effects .
- The trifluoromethyl group in the target compound may enhance lipophilicity and metabolic stability compared to halogenated analogues .
Heterocyclic Core Modifications
The pyrimidine ring in the target compound is a critical structural feature. Comparisons with analogues bearing pyridine or modified pyrimidine rings include:
Substituent Variations on the Pyrimidine Ring
Modifications to the pyrimidine ring’s substituents significantly impact molecular properties:
Implications :
Role of the Carboxamide Linker
The carboxamide bridge is pivotal for biological activity. highlights that removing the carbonyl group from analogous compounds reduces dopamine D3 receptor binding affinity by >100-fold, underscoring its role in hydrogen bonding and conformational stability .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing 4-(6-methoxy-2-methylpyrimidin-4-yl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carboxamide?
- Methodological Answer : The synthesis typically involves multi-step coupling reactions. A common approach includes:
- Step 1 : Formation of the piperazine-carboxamide core via nucleophilic substitution or condensation reactions. For example, coupling a substituted piperazine with a trifluoromethylphenyl isocyanate intermediate under basic conditions (e.g., triethylamine in dichloromethane) .
- Step 2 : Introduction of the pyrimidinyl moiety. This may involve Suzuki-Miyaura cross-coupling or Buchwald-Hartwig amination to attach the 6-methoxy-2-methylpyrimidin-4-yl group to the piperazine ring .
- Purification : Normal-phase chromatography (e.g., 10% methanol/ammonium hydroxide) or recrystallization to achieve >95% purity .
- Key Considerations : Optimize reaction temperature (often 80–110°C) and solvent polarity (e.g., THF or DMF) to minimize side products.
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- NMR : and NMR to confirm substituent positions (e.g., methoxy and trifluoromethyl groups) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected ~450–460 g/mol based on analogs) .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) for purity assessment .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
- Methodological Answer :
- Substituent Variation : Systematically modify the pyrimidine (e.g., methoxy → ethoxy) or phenyl (e.g., trifluoromethyl → chloro) groups to assess effects on target binding. For example, fluorophenyl analogs showed enhanced receptor selectivity in related piperazine derivatives .
- Biological Assays : Pair synthetic modifications with in vitro assays (e.g., kinase inhibition or receptor binding). Use IC values to quantify potency .
- Data Analysis : Apply multivariate regression models to correlate structural features (e.g., logP, steric bulk) with activity.
- Example : Replacing the trifluoromethyl group with a nitro group in a similar compound increased binding affinity by 2-fold .
Q. What experimental approaches resolve contradictions in reported biological data (e.g., conflicting IC values)?
- Methodological Answer :
- Standardization : Replicate assays under controlled conditions (pH, temperature, cell line). For instance, variations in ATP concentration (10–100 µM) can skew kinase inhibition results .
- Orthogonal Validation : Use complementary techniques (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm binding kinetics .
- Meta-Analysis : Compare datasets from multiple studies to identify outliers. For example, discrepancies in D receptor binding may arise from differences in radioligand purity .
Q. How can computational modeling predict this compound’s interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., dopamine D or serotonin 5-HT). Focus on key residues (e.g., Asp110 in D) .
- MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonds and hydrophobic interactions .
- Free Energy Calculations : Apply MM/GBSA to estimate binding affinities (ΔG) and rank derivatives .
Key Considerations for Researchers
- Advanced Techniques : For unresolved questions, consider cryo-EM for target visualization or metabolomics to assess off-target effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
